(4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride
Description
(4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride is a stereospecific organic compound featuring a five-membered 1,3-dioxolan-2-one (cyclic carbonate) ring substituted with an aminomethyl group at the 4th position in the (S)-configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₅H₈ClNO₃, with a molecular weight of 165.58 g/mol.
Properties
IUPAC Name |
(4S)-4-(aminomethyl)-1,3-dioxolan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.ClH/c5-1-3-2-7-4(6)8-3;/h3H,1-2,5H2;1H/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSNJWOUYKEXMP-DFWYDOINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)O1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride typically involves the reaction of a dioxolane derivative with an aminomethyl group under specific conditions. The reaction conditions often include the use of solvents such as methanol or water, and the process may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the aminomethyl group.
Substitution: The compound can participate in substitution reactions where the aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, leading to various biological effects. The dioxolane ring may also play a role in stabilizing the compound and enhancing its activity.
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Rings
The following compounds share structural similarities, such as heterocyclic rings or aminomethyl/amine substituents, but differ in key functional groups and stereochemistry.
Key Differences :
- Oxazolidinone vs. Dioxolanone: The oxazolidinone () contains a nitrogen atom in the ring, increasing hydrogen-bonding capacity and altering biological activity compared to the carbonate-based dioxolanone.
- Hydroxymethyl vs.
Cyclohexane and Aromatic Derivatives
Compounds with aminomethyl groups on non-heterocyclic frameworks demonstrate how ring structure impacts physicochemical properties.
Key Differences :
Physicochemical and Pharmacokinetic Properties
Research Findings
Reactivity: The dioxolanone ring in the target compound undergoes hydrolysis under basic conditions to form carboxylic acid derivatives, whereas oxazolidinones () are more resistant to ring opening .
Stereochemical Impact : The (S)-configuration in the target compound and ’s fluorinated analog enhances enantioselective interactions in drug-receptor binding compared to racemic mixtures () .
Salt Effects : Hydrochloride salts (target, –20) improve bioavailability by increasing aqueous solubility, critical for oral drug formulations .
Biological Activity
(4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride is a compound that belongs to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on available research findings.
- Molecular Formula : C₄H₇N₁O₃·HCl
- SMILES : C1C@HCN
- InChIKey : TXLRZWSSXIZVGD-GSVOUGTGSA-N
Biological Activity Overview
Research indicates that 1,3-dioxolane derivatives exhibit a range of biological activities, including antibacterial and antifungal properties. The specific biological activities of this compound have been investigated in several studies.
Antibacterial Activity
A study on various 1,3-dioxolane compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The antibacterial efficacy was evaluated using Minimum Inhibitory Concentration (MIC) values, with some compounds showing MIC values as low as 625 µg/mL against S. aureus .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | S. aureus | 625 |
| 2 | P. aeruginosa | 1250 |
| 3 | E. faecalis | 625 |
Antifungal Activity
The antifungal properties of this compound were also highlighted in studies where it exhibited activity against Candida albicans. Most tested compounds showed excellent antifungal activity, with notable effectiveness against pathogenic fungi .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, the presence of the dioxolane ring structure is believed to play a crucial role in its interaction with microbial cell membranes or enzymes involved in cell wall synthesis.
Case Studies
Several case studies have explored the therapeutic potential of dioxolane derivatives:
- Antimicrobial Efficacy : A comparative study showed that certain dioxolane derivatives had enhanced antimicrobial properties when combined with other agents, indicating potential for synergistic effects in treatment protocols .
- Pharmaceutical Applications : Research has indicated that dioxolane derivatives can serve as effective intermediates in drug synthesis, particularly in developing new antibiotics and antifungal agents .
Q & A
Q. What are the optimal synthetic routes for (4S)-4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions. Starting materials like 1,3-dioxolan-2-one derivatives are functionalized with aminomethyl groups via nucleophilic substitution or reductive amination. Protecting groups (e.g., Boc or Fmoc) are often employed to prevent side reactions during the introduction of the aminomethyl moiety . Optimization includes:
Q. What analytical techniques are most effective for characterizing (4S)-4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the dioxolanone ring (δ 4.5–5.0 ppm) and aminomethyl group (δ 2.8–3.2 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with mass spectrometry verifies molecular weight (CHClNO, MW 177.58) and enantiomeric excess .
- X-ray crystallography : Resolves absolute stereochemistry in single crystals grown from methanol .
Q. How does the hydrochloride salt form influence solubility and formulation for in vitro assays?
Methodological Answer: The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in PBS at pH 7.4) compared to the free base. For cell-based assays:
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Thermal stability : Stable at −20°C for >6 months; degradation occurs above 40°C (TGA/DSC data).
- pH sensitivity : Hydrolyzes in strongly acidic (pH <2) or alkaline (pH >10) conditions, forming 4-aminomethyl-1,3-diol and CO. Monitor via HPLC at 254 nm .
Advanced Research Questions
Q. How can enantiomeric purity be rigorously assessed, and what methods mitigate racemization during synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol with 0.1% diethylamine) to resolve (4S) and (4R) enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (ee >99%) .
- Circular Dichroism (CD) : Confirm optical activity at 220–250 nm.
- Racemization mitigation : Avoid prolonged heating (>1 hour at 50°C) and use low-polarity solvents (e.g., dichloromethane) during amide bond formation .
Q. What strategies identify biological targets or mechanisms of action for this compound?
Methodological Answer:
- Affinity chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates .
- Kinase profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to detect inhibitory activity (IC values).
- Metabolomics : LC-MS-based analysis of treated cells identifies perturbed pathways (e.g., TCA cycle intermediates) .
Q. How should contradictory data between enzyme inhibition assays and cell viability studies be interpreted?
Methodological Answer: Contradictions may arise from off-target effects or differential cell permeability. Resolve via:
- Dose-response curves : Compare IC values across assays. A >10-fold discrepancy suggests assay-specific artifacts.
- Chemical probes : Use structurally analogous compounds (e.g., methylated derivatives) to isolate target-specific effects.
- Permeability assays : Measure intracellular concentrations via LC-MS to confirm bioavailability .
Q. What computational approaches predict interactions between this compound and potential protein targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with the compound’s 3D structure (PubChem CID 145867066) against PDB targets (e.g., carbonic anhydrase II).
- MD simulations : GROMACS-based simulations (100 ns) assess binding stability (RMSD <2 Å).
- QSAR models : Train on datasets of similar cyclic amines to predict bioactivity .
Q. What are the primary degradation products, and how are they characterized in stability studies?
Methodological Answer:
- Forced degradation : Expose to 0.1M HCl (24 hours) or 0.1M NaOH (48 hours) and analyze via LC-MS. Major products include:
- Isolation : Use preparative TLC (silica gel, chloroform/methanol 9:1) for structural elucidation via H NMR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
